molecular formula C15H20N4O2S B12236179 2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole

2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12236179
M. Wt: 320.4 g/mol
InChI Key: ZGEXVKCKCQXYPJ-UHFFFAOYSA-N
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Description

2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines elements of benzodiazole and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzodiazole Ring: This can be accomplished through a condensation reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole
  • 2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzothiazole
  • 2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzoxazole

Uniqueness

The uniqueness of 2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole lies in its specific structural features, which confer distinct chemical and biological properties. These include its ability to undergo a wide range of chemical reactions and its potential for various scientific and industrial applications.

Properties

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

1-methyl-2-(5-methylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)benzimidazole

InChI

InChI=1S/C15H20N4O2S/c1-17-14-6-4-3-5-13(14)16-15(17)18-7-11-9-19(22(2,20)21)10-12(11)8-18/h3-6,11-12H,7-10H2,1-2H3

InChI Key

ZGEXVKCKCQXYPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C

Origin of Product

United States

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